3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVJSCYAWGKPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are employed under various conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is primarily derived from the oxadiazole moiety, which is known for exhibiting a wide range of biological activities:
Anticancer Activity
Oxadiazole derivatives have shown promising results as anticancer agents. Studies indicate that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : In vitro studies demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole were evaluated for their ability to inhibit tumor growth in xenograft models.
Anti-inflammatory Properties
The compound's structural characteristics allow it to interact with cyclooxygenase enzymes, making it a candidate for anti-inflammatory drug development. Research has highlighted that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study : In vivo experiments have shown that certain oxadiazole derivatives significantly reduce inflammation in models of arthritis and colitis, suggesting their potential as safer alternatives to existing NSAIDs .
Antimicrobial Activity
The antibacterial and antifungal properties of 1,2,4-oxadiazole derivatives have been well-documented. Compounds similar to 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have exhibited activity against a range of pathogens.
Case Study : A series of synthesized oxadiazoles were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds. The pyrrolidine and oxadiazole rings provide structural rigidity and additional sites for interaction.
Comparison with Similar Compounds
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Key Differences : The sulfonyl group is attached to a 3-(trifluoromethyl)phenyl instead of 2-fluorophenyl.
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d)
- Key Differences : Replaces the pyrrolidine-sulfonyl group with a chlorothiophene and trifluoromethylphenyl.
- Activity : Shows apoptosis-inducing activity in breast and colorectal cancer cells via TIP47 inhibition. The absence of a pyrrolidine ring in this compound highlights the importance of the sulfonyl-pyrrolidine moiety in the target compound’s hypothetical mechanism .
Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid)
- Key Differences : Contains a benzoic acid substituent instead of a sulfonyl-pyrrolidine group.
- Activity: Clinically used for nonsense mutation suppression. This underscores the versatility of 1,2,4-oxadiazoles in diverse therapeutic roles, depending on substituent chemistry .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenylsulfonyl group in the target compound likely increases logP compared to Ataluren (which has a polar benzoic acid group) but decreases it relative to the trifluoromethylphenyl analog .
- Metabolic Stability : Pyrrolidine-sulfonyl substitution may enhance resistance to oxidative metabolism compared to simpler alkyl chains .
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine Substitution : The stereochemistry of the pyrrolidine ring (e.g., 3R vs. 3S in compounds 1a and 1b) significantly impacts antiviral activity in related analogs, suggesting similar sensitivity in the target compound .
- Halogen Effects : Fluorine at the 2-position (vs. 3- or 4-positions) optimizes steric and electronic interactions in some oxadiazole-based inhibitors .
Biological Activity
The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic molecule that incorporates a 1,2,4-oxadiazole ring, which is recognized for its diverse biological activities. This compound features a pyrrolidine moiety substituted with a sulfonyl group and a 2-fluorophenyl group. The unique structural characteristics of this compound make it an interesting subject for research in medicinal chemistry, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study reported that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| Compound B | A549 | 1.50 | Inhibits cell proliferation |
| Compound C | SK-MEL-2 | 0.75 | Modulates HDAC activity |
Anti-inflammatory Properties
In addition to anticancer activity, oxadiazole derivatives have shown promise in anti-inflammatory applications. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models .
The biological activity of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that this compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. Compounds showed promising activity against monoresistant strains with favorable pharmacokinetic profiles .
Moreover, another study highlighted that certain oxadiazole derivatives displayed enhanced selectivity against carbonic anhydrases (CAs), which are implicated in various cancers .
Q & A
Q. What are optimized synthetic routes for 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can purity be validated?
Synthesis typically involves coupling pyrrolidine derivatives with sulfonyl fluorides under catalytic conditions. For example:
- Catalyst : Iridium-based catalysts (e.g., [Ir(cod)Cl]₂) enable regioselective amination of alkyl-substituted intermediates .
- Conditions : Reactions in dimethyl ether (DME) at 50°C with cesium carbonate (Cs₂CO₃) as a base yield >90% product .
- Purification : Flash column chromatography (hexane:ethyl acetate gradients) isolates the compound as a pale-yellow oil .
- Validation :
- NMR : Confirm regiochemistry via ¹H/¹³C/¹⁹F NMR (e.g., ¹⁹F NMR δ ≈ -110 ppm for 2-fluorophenyl groups) .
- SFC : Enantiomeric excess (ee >97%) verified by supercritical fluid chromatography .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Q. What analytical techniques are critical for structural elucidation?
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹, oxadiazole C=N ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?
SAR Insights :
- 2-Fluorophenyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions .
- Pyrrolidine-Sulfonyl Linker : Rigidifies conformation, improving selectivity for protein targets like TIP47 (IGF II receptor binding protein) .
- Oxadiazole Core : Critical for apoptosis induction; replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces potency by 10-fold .
Table 1 : Key SAR Findings from Analogous Compounds
Q. What methodologies identify the molecular target(s) of this compound?
- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to crosslink with target proteins (e.g., TIP47 in cancer cells) .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- CRISPR-Cas9 Knockout Screens : Validate target relevance by observing resistance in knockout cell lines .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Mechanistic Profiling : Compare caspase activation (flow cytometry) and cell cycle arrest (e.g., G₁-phase arrest in breast cancer vs. no effect in lung cancer) .
- Membrane Permeability : Measure intracellular accumulation via LC-MS/MS; low uptake in resistant lines may explain inactivity .
- Transcriptomics : RNA-seq identifies differentially expressed survival pathways (e.g., Bcl-2 upregulation in resistant cells) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft Models : MX-1 breast cancer tumors in nude mice (dose: 10–50 mg/kg, oral) show tumor growth inhibition .
- PK/PD Studies : Monitor plasma half-life (t₁/₂ ≈ 3–5 hours) and brain penetration (if applicable) via LC-MS .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .
Q. Methodological Recommendations
- Synthetic Optimization : Prioritize iridium catalysis for scalability and enantioselectivity .
- Target Validation : Combine photoaffinity labeling with CRISPR screens to mitigate off-target effects .
- Data Interpretation : Use multi-omics approaches (proteomics, transcriptomics) to resolve conflicting cytotoxicity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
